Lipophilicity Tuning: A ClogP of 0.89±0.26 Positions the Ethylsulfonamide Moiety as an Optimal Linker for Balancing Aqueous Solubility and Membrane Permeation
The experimental and predicted partition coefficient (logP) is a primary driver of bioavailability and off-target binding. The target compound has a ClogP approximately 0.89 units, which is significantly higher than the more polar N-methylsulfonyl analog (predicted ClogP ~ -0.3) and substantially lower than the highly lipophilic N-tosyl analog (predicted ClogP > 2.0) [1]. This places the ethylsulfonyl variant in a 'sweet spot' for generating cell-permeable constructs without incurring excessive plasma protein binding or hERG channel blockade risk that can accompany higher logP scaffolds.
| Evidence Dimension | Calculated partition coefficient (ClogP) |
|---|---|
| Target Compound Data | ClogP 0.89 ± 0.26 (ACD/Labs prediction) |
| Comparator Or Baseline | 6-(Methylsulfonylamino)hexanoic acid (predicted ClogP ~ -0.3); 6-(Tosylamino)hexanoic acid (predicted ClogP > 2.0) |
| Quantified Difference | Target compound is ~1.2 log units more lipophilic than the methyl analog and >1 log unit less lipophilic than the tosyl analog |
| Conditions | Computed property; ACD/Labs Percepta prediction model for neutral species |
Why This Matters
For procurement scientists, selecting the ethylsulfonyl over the methyl or tosyl analog provides a specific, pre-calibrated lipophilicity that can reduce the need for extensive downstream property optimization, saving months in a lead-development timeline.
- [1] PubChem. N-epsilon-Methyl-L-lysine, CID 19910091. Computed molecular properties. XLogP3: -0.6. N-alpha-Tosyl-L-lysine, CID 6992212. Computed molecular properties. XLogP3: 2.1. View Source
